![molecular formula C9H13NO3S B2395919 N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide CAS No. 152122-39-9](/img/structure/B2395919.png)

N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide

Vue d'ensemble

Description

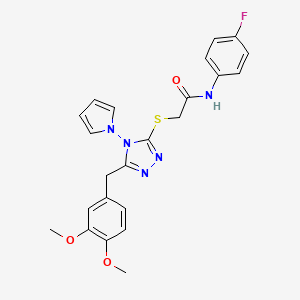

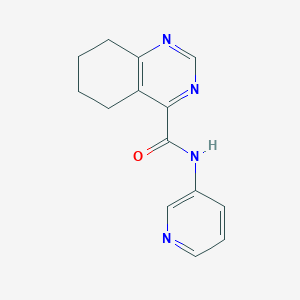

“N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide” is an organic compound with the CAS Number: 152122-39-9 . It has a molecular weight of 215.27 and its IUPAC name is N-(4-(hydroxymethyl)benzyl)methanesulfonamide . The compound is typically stored in a refrigerated environment .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H13NO3S/c1-14(12,13)10-6-8-2-4-9(7-11)5-3-8/h2-5,10-11H,6-7H2,1H3 . This indicates that the molecule consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2), with a hydroxymethyl group attached to the phenyl ring .Physical And Chemical Properties Analysis

“N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide” has a molecular weight of 215.27 . The compound is typically stored in a refrigerated environment . Unfortunately, more specific physical and chemical properties were not available in the retrieved data.Applications De Recherche Scientifique

Structural Study and Supramolecular Assembly

A structural study of three nimesulide triazole derivatives, including N-(2-phenoxy-4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)methanesulfonamide, has been conducted. This research highlights the effect of substitution on the supramolecular assembly of the compounds. Through X-ray powder diffraction, the crystal structures were determined, revealing insights into intermolecular interactions, which were analyzed through Hirshfeld surfaces and 2D fingerprint plots. The study provides a foundation for understanding the structural basis of the compound's potential applications in material science and pharmaceuticals (Dey et al., 2015).

Synthesis and Potassium Channel Blocking Activity

Another study focused on the synthesis and biological activity of (4-methanesulfonamidophenoxy)propanolamines as potential class III antiarrhythmic agents. This research underscores the structural specificity required for potassium channel blocking activity, providing a pathway for the development of new therapeutic agents targeting cardiac arrhythmias (Connors et al., 1991).

Application in Organic Synthesis

Further research demonstrated the utility of N-(2-halophenyl)methanesulfonamides in organic synthesis, specifically in the one-step synthesis of 2-substituted 1-methylsulfonylindoles. This process, facilitated by the reaction with terminal acetylenes, opens new avenues for the synthesis of complex organic compounds with potential applications in medicinal chemistry and drug development (Sakamoto et al., 1988).

Propriétés

IUPAC Name |

N-[[4-(hydroxymethyl)phenyl]methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-14(12,13)10-6-8-2-4-9(7-11)5-3-8/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHRCIULQHVNCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone](/img/structure/B2395845.png)

![3-methoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2395852.png)

![(E)-methyl 3-(3-(((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)amino)phenyl)acrylate](/img/no-structure.png)

![2-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-benzoic acid](/img/structure/B2395855.png)

![N-[2-tert-butyl-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-(4-methylphenyl)-5-oxidanylidene-pyrrolidine-3-carboxamide](/img/structure/B2395858.png)

![7-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2395859.png)